2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of phenethylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a pyrimidine derivative under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as zinc chloride or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrido[1,2-a]pyrimidine core .
Scientific Research Applications
2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenethyl-3H-pyrimidin-4-one: Another pyrimidine derivative with similar structural features but different functional groups.
4-arylquinolines: Compounds with a similar core structure but different substituents, leading to distinct biological activities.
Uniqueness
2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of phenethylamino and phenethylimino groups attached to the pyrido[1,2-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24N4O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(2-phenylethylamino)-3-(2-phenylethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N4O/c30-25-22(19-26-16-14-20-9-3-1-4-10-20)24(28-23-13-7-8-18-29(23)25)27-17-15-21-11-5-2-6-12-21/h1-13,18-19,27H,14-17H2 |
InChI Key |
IKLJXWBYLNQXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)C=NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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